![molecular formula C15H10ClN3O2 B5068824 2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde](/img/structure/B5068824.png)
2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in various fields, including medicine and agriculture.
科学研究应用
2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
In agriculture, this compound has been studied for its potential use as a pesticide. It has been found to have insecticidal activity against various pests, including aphids and spider mites. It has also been shown to have anti-fungal activity against various plant pathogens.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell migration and invasion, and inhibit angiogenesis. In insect cells, it has been shown to inhibit feeding and reduce fecundity. In plant cells, it has been shown to inhibit spore germination and mycelial growth of fungal pathogens.
实验室实验的优点和局限性
The advantages of using 2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde in lab experiments include its high potency and specificity. It has been shown to have activity against various cancer cell lines and insect pests at low concentrations. Additionally, it has been shown to have minimal toxicity to non-target cells and organisms.
The limitations of using this compound in lab experiments include its limited solubility in water and its potential instability in solution. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the research of 2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde. In medicine, further studies are needed to determine its efficacy and safety as an anti-cancer agent in clinical trials. Additionally, its potential use as a treatment for other diseases, such as Alzheimer's and Parkinson's, should be explored.
In agriculture, further studies are needed to determine its efficacy and safety as a pesticide in field trials. Additionally, its potential use as a biopesticide, which is a pesticide derived from natural sources, should be explored.
Overall, the research on this compound has shown promising results in various scientific fields. Further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde involves the condensation reaction between 2-aminobenzoxazole and 5-chloro-2-pyridinecarbaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
属性
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-[(5-chloropyridin-2-yl)amino]prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-5-6-14(18-8-11)17-7-10(9-20)15-19-12-3-1-2-4-13(12)21-15/h1-9H,(H,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHSRVHNWQWKW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CNC3=NC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/NC3=NC=C(C=C3)Cl)/C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
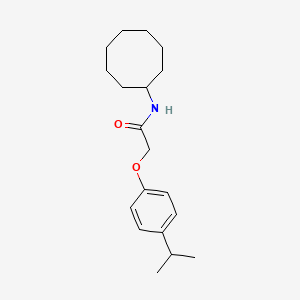
![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
![N-{1-[1-(cyclopropylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5068793.png)
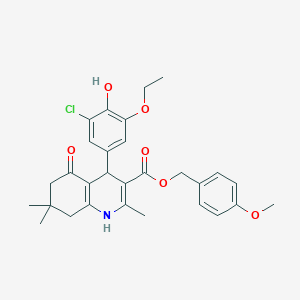
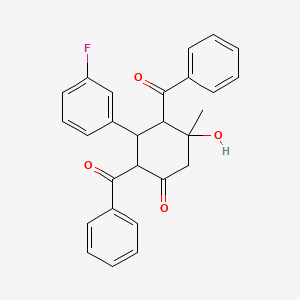
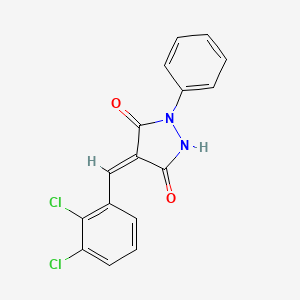
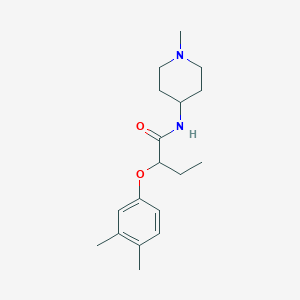
![2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5068819.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068822.png)
